

FKGK18: A Comprehensive Technical Guide to its Target Enzyme and Pathway

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Compound of Interest

Compound Name: FKGK18

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Abstract

FKGK18 is a potent and selective inhibitor of the group VIA Ca^{2+} -independent phospholipase A2 (iPLA2) enzyme, with a notable preference for the iPLA2 β isoform. This technical guide provides an in-depth overview of **FKGK18**, including its target enzyme, mechanism of action, and its impact on key signaling pathways. Quantitative data on its inhibitory activity are presented, along with detailed experimental protocols for its characterization. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of **FKGK18**'s biological role and its potential as a therapeutic agent.

Introduction

Group VIA Ca^{2+} -independent phospholipase A2 (iPLA2 β) is a key enzyme involved in various cellular processes, including membrane phospholipid remodeling, signal transduction, cell proliferation, inflammation, and apoptosis[1][2]. Dysregulation of iPLA2 β has been implicated in a range of pathologies, making it an attractive target for drug development[1][2]. **FKGK18**, a fluoroketone-based compound, has emerged as a potent and reversible inhibitor of iPLA2 β [1][3][4]. Its selectivity and reversible nature offer potential advantages over other inhibitors like bromoenol lactone (BEL), which exhibits irreversible inhibition and off-target effects[1][3][4]. This guide delves into the core aspects of **FKGK18**'s interaction with its target and its downstream cellular effects.

Target Enzyme: Group VIA Ca²⁺-Independent Phospholipase A2 (iPLA2)

FKGK18 primarily targets the group VIA Ca²⁺-independent phospholipase A2 (iPLA2)[5].

There are two main isoforms of GVIA iPLA2: a cytosolic form, iPLA2 β , and a membrane-associated form, iPLA2 γ [1][2]. **FKGK18** demonstrates a significantly higher potency for iPLA2 β compared to iPLA2 γ [1][2][4].

Quantitative Data on Inhibitory Activity

The inhibitory potency of **FKGK18** has been quantified in various studies. The following tables summarize the key findings.

Table 1: IC₅₀ Values of **FKGK18** against iPLA2 Isoforms

Target Enzyme	Cell/Tissue Model	IC ₅₀	Reference
iPLA2 β	Cytosolic extracts from INS-1 cells overexpressing iPLA2 β	~50 nM	[5]
iPLA2 γ	Mouse heart membrane fractions	~1-3 μ M	[5]

Table 2: Selectivity of **FKGK18** for GVIA iPLA2

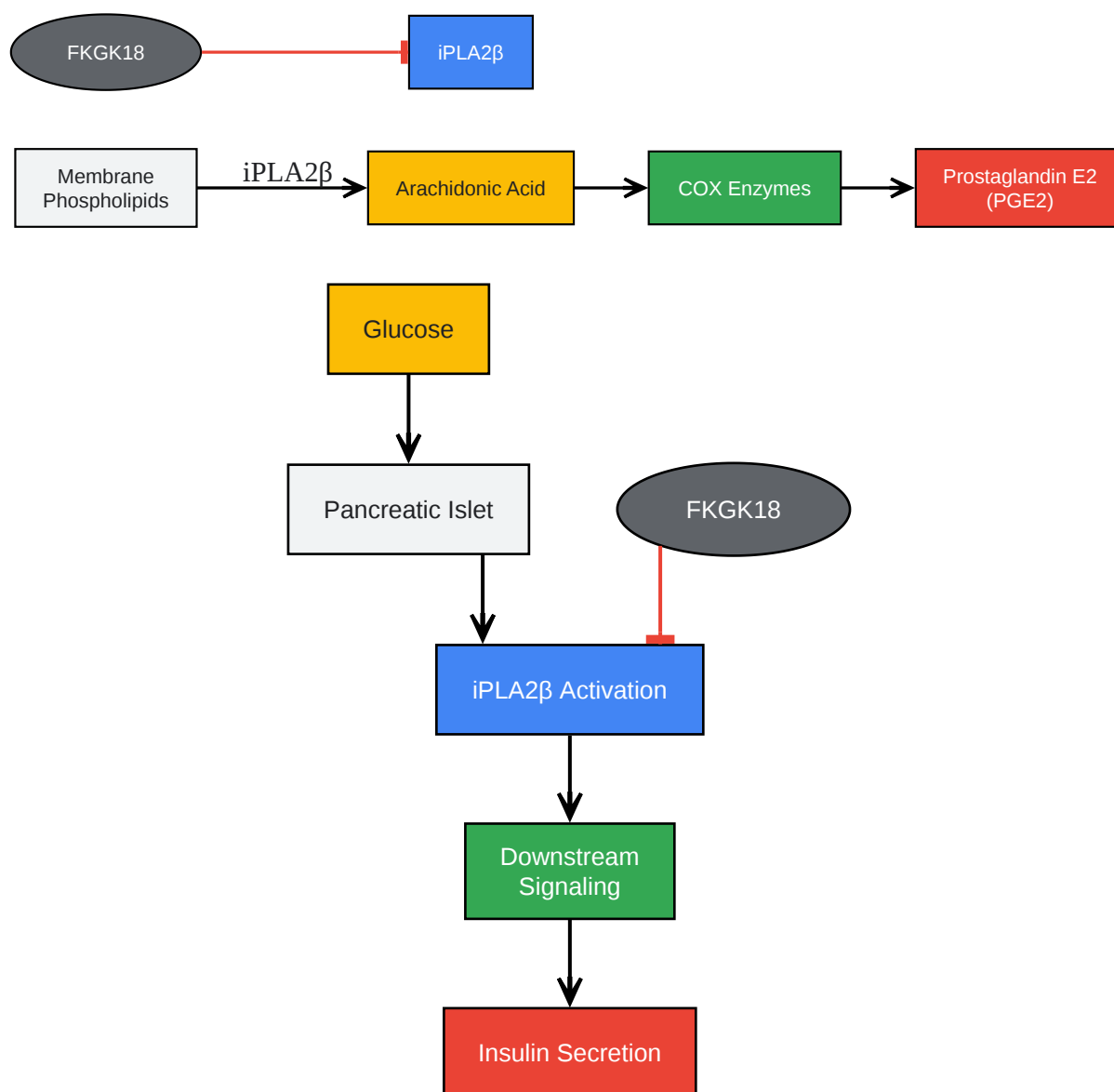
Enzyme	Inhibition at 0.091 mole fraction	Reference
GVIA iPLA2	99.9%	[5]
GIVA cPLA2	80.8%	[5]
GV sPLA2	36.8%	[5]

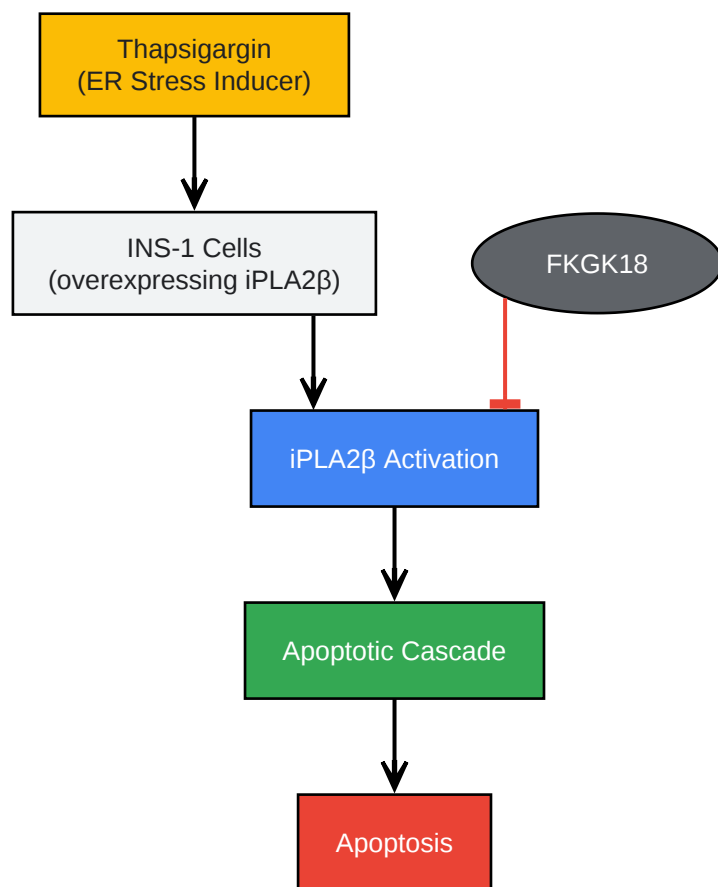
Signaling Pathways Modulated by FKGK18

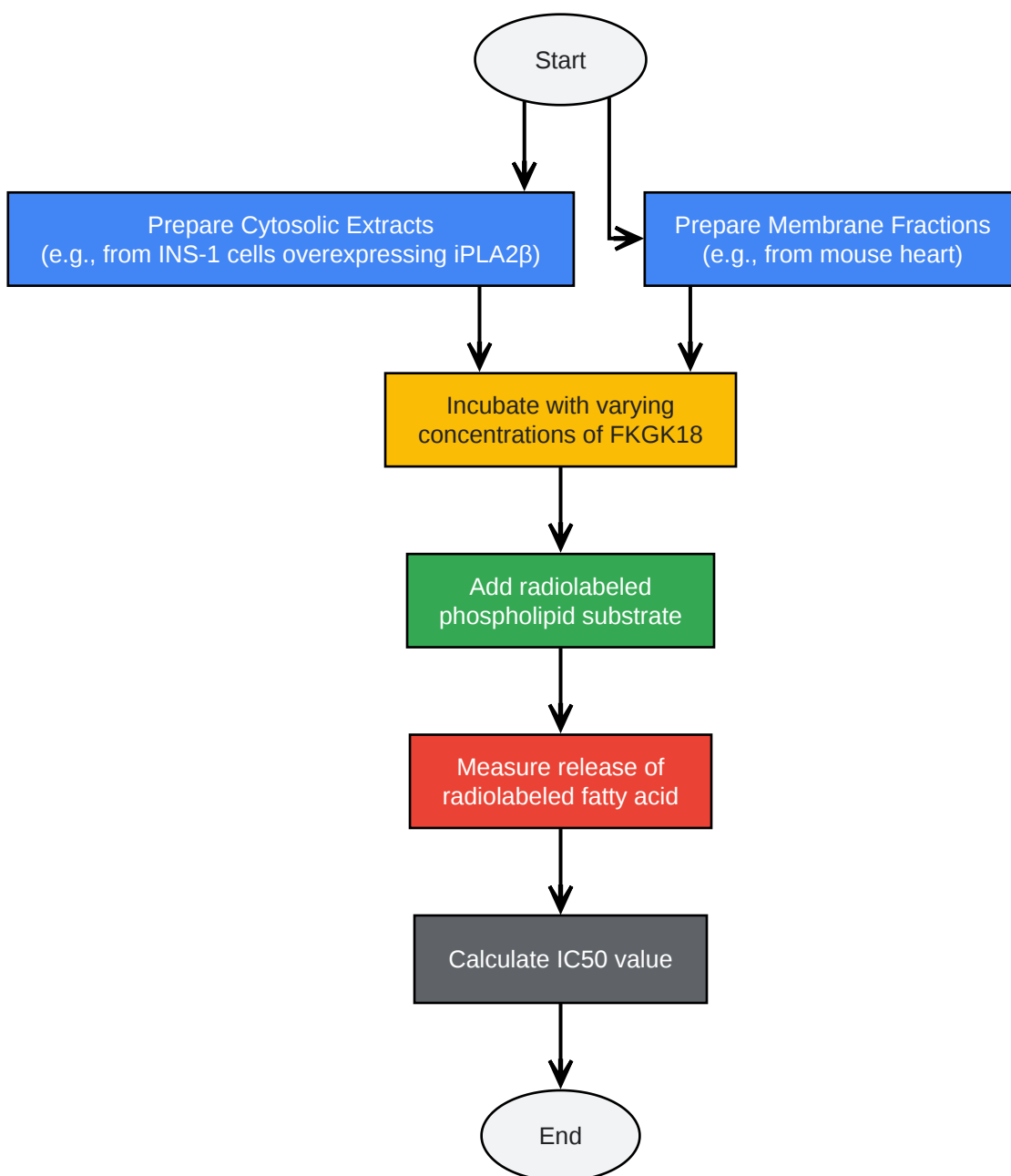
By inhibiting iPLA2 β , **FKGK18** influences several downstream signaling pathways, primarily related to inflammation, apoptosis, and metabolic regulation.

Prostaglandin E2 (PGE2) Production Pathway

iPLA2 β is involved in the release of arachidonic acid, a precursor for prostaglandins. **FKGK18** has been shown to inhibit glucose-induced increases in prostaglandin E2 (PGE2) production[5].







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